(4-Ethylphenyl)(furan-2-yl)methanethione
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Overview
Description
(4-Ethylphenyl)(furan-2-yl)methanethione is an organic compound that belongs to the class of furan derivatives It consists of a furan ring attached to a methanethione group, which is further connected to a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)(furan-2-yl)methanethione typically involves the reaction of 4-ethylbenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The mixture is usually refluxed for several hours to ensure complete reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)(furan-2-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methanethiol derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
(4-Ethylphenyl)(furan-2-yl)methanethione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential antimicrobial properties and is being studied for its effectiveness against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)(furan-2-yl)methanethione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and methanethione groups. These interactions can lead to the inhibition of bacterial growth or other biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)(furan-2-yl)methanethione
- (4-Chlorophenyl)(furan-2-yl)methanethione
- (4-Bromophenyl)(furan-2-yl)methanethione
Uniqueness
(4-Ethylphenyl)(furan-2-yl)methanethione is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its effectiveness as an antimicrobial agent or its suitability for use in various industrial applications .
Properties
Molecular Formula |
C13H12OS |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
(4-ethylphenyl)-(furan-2-yl)methanethione |
InChI |
InChI=1S/C13H12OS/c1-2-10-5-7-11(8-6-10)13(15)12-4-3-9-14-12/h3-9H,2H2,1H3 |
InChI Key |
RKXWHXDYIORYGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=S)C2=CC=CO2 |
Origin of Product |
United States |
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